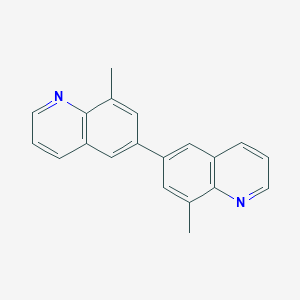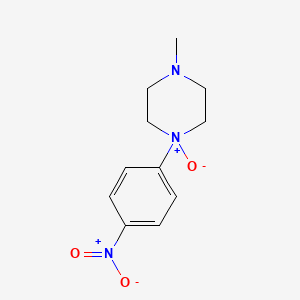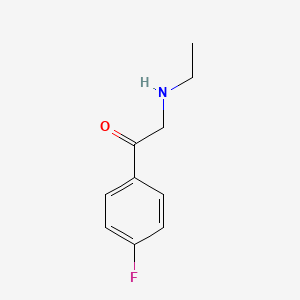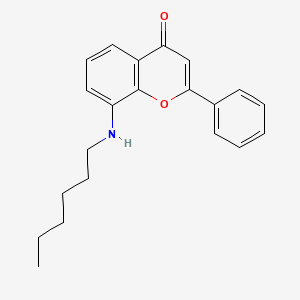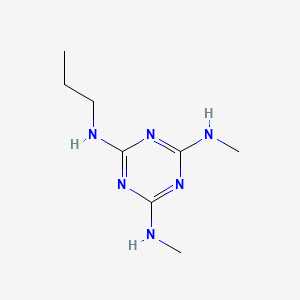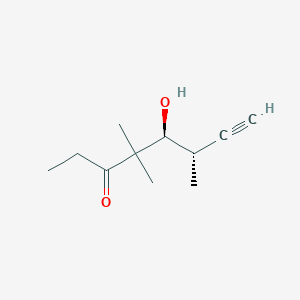
(5S,6S)-5-hydroxy-4,4,6-trimethyloct-7-yn-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S,6S)-5-hydroxy-4,4,6-trimethyloct-7-yn-3-one is an organic compound with a unique structure characterized by the presence of a hydroxyl group, multiple methyl groups, and an alkyne functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6S)-5-hydroxy-4,4,6-trimethyloct-7-yn-3-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the use of enantioselective synthesis to ensure the correct stereochemistry. The process may involve the following steps:
Formation of the Alkyne Group: This can be achieved through the coupling of appropriate alkyl halides with acetylene derivatives under palladium-catalyzed conditions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroboration-oxidation of the alkyne.
Addition of Methyl Groups: Methyl groups can be added through alkylation reactions using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
(5S,6S)-5-hydroxy-4,4,6-trimethyloct-7-yn-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation with palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride to form a chloro derivative.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of a chloro derivative.
Applications De Recherche Scientifique
(5S,6S)-5-hydroxy-4,4,6-trimethyloct-7-yn-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5S,6S)-5-hydroxy-4,4,6-trimethyloct-7-yn-3-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The hydroxyl and alkyne groups can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5S,6S)-5-hydroxy-4,4,6-trimethyloct-7-yn-3-one: is similar to other hydroxylated alkynes and alkylated ketones.
This compound: can be compared to compounds like (5S,6S)-5-hydroxy-4,4,6-trimethyloct-7-yn-2-one and (5S,6S)-5-hydroxy-4,4,6-trimethyloct-6-en-3-one.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxyl and alkyne functional groups, which confer distinct reactivity and potential biological activity.
Propriétés
Numéro CAS |
918410-11-4 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
(5S,6S)-5-hydroxy-4,4,6-trimethyloct-7-yn-3-one |
InChI |
InChI=1S/C11H18O2/c1-6-8(3)10(13)11(4,5)9(12)7-2/h1,8,10,13H,7H2,2-5H3/t8-,10-/m0/s1 |
Clé InChI |
GHXIGIMFFFOVFF-WPRPVWTQSA-N |
SMILES isomérique |
CCC(=O)C(C)(C)[C@H]([C@@H](C)C#C)O |
SMILES canonique |
CCC(=O)C(C)(C)C(C(C)C#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-4-[1-(4-bromophenyl)sulfanylpropylsulfanyl]benzene](/img/structure/B14197423.png)

![N-(4-Methylphenyl)-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B14197432.png)
![N-(2-Phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14197445.png)
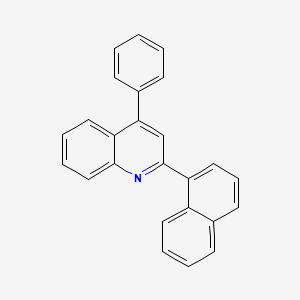
![(4-Hydroxyphenyl)[4-methoxy-2-(methoxymethoxy)phenyl]methanone](/img/structure/B14197449.png)
![9-Chloro-6,7-diethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B14197450.png)

